3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide
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Overview
Description
This compound belongs to the class of organic compounds known as naphthalenes . It consists of two fused benzene rings . The molecular weight is 135.1267 .
Synthesis Analysis
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed, and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Scientific Research Applications
Anticancer Applications
Compounds structurally related to "3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide" have shown promising anticancer properties. For instance, derivatives of pyrimidinone have been evaluated for their cytotoxic activity against several cancer cell lines, including prostate adenocarcinoma (PC-3), liver carcinoma (HepG-2), and colorectal carcinoma (HCT116), demonstrating significant inhibitory action (Ghoneim, El-Farargy, & Bakr, 2020). Furthermore, the introduction of a pyrazole derivative from a similar compound showcased potent inhibitory activity with promising IC50 values, indicating the potential of these compounds as effective anticancer agents (Abdel-Rahman et al., 2021).
Antibacterial Applications
The antibacterial evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives revealed significant activity against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, demonstrating their potential as effective antibacterial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Antiproliferative Screening
Certain derivatives related to the compound of interest have been synthesized and evaluated for their antiproliferative properties against various human tumor cell lines, showcasing their potential in anticancer therapy (Wójcicka & Becan, 2015). These findings indicate a broad spectrum of activity, highlighting the compound's versatility in medical research and potential therapeutic applications.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the anticancer activity of these compounds, indicating good fitting within the epidermal growth factor receptor (EGFR), which is a prediction for their anticancer activity. This suggests the potential utility of these compounds in targeted cancer therapy (Ghoneim, El-Farargy, & Bakr, 2020).
Mechanism of Action
Properties
IUPAC Name |
3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-14-5-4-8-17(9-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-6-2-3-7-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRZKUBNTCKCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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